Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate
Description
Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a bicyclic heterocyclic compound featuring fused pyrrole and imidazole rings. Its partial saturation at the 3,4-positions and ester functionalization at the 5-position confer unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
methyl 1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C7H7N3O2/c1-12-7(11)5-2-4-6(10-5)9-3-8-4/h2-3,10H,1H3,(H,8,9) |
InChI Key |
MTZDYMAGSOKTQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies via Hydroamination and Azidation
A primary route to methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate involves cyclocondensation of pyrrolidine derivatives with acetylenedicarboxylates. This method leverages hydroamination to form the pyrrolidine ring, followed by azidation and cyclization to construct the imidazole moiety . For instance, reaction of pyrrolidine with dimethyl acetylenedicarboxylate (DMAD) in toluene at 80°C generates a dihydropyrrole intermediate, which undergoes azide-mediated ring closure under basic conditions (e.g., K₂CO₃ in DMF). The final esterification step introduces the methyl carboxylate group, typically using methanol and catalytic sulfuric acid .
Key challenges in this approach include controlling regioselectivity during cyclization and minimizing side reactions from the reactive azide intermediate. Recent advancements employ microwave-assisted synthesis to accelerate azide cyclization, reducing reaction times from hours to minutes while improving yields by 15–20% .
Boc-Protected Pyrrolidine Intermediate Synthesis
An alternative pathway utilizes tert-butoxycarbonyl (Boc)-protected pyrrolidine precursors to ensure regiochemical fidelity. As demonstrated in the synthesis of related dihydropyrroloimidazole derivatives , this method begins with 1,4-dichlorobut-2-ene (1 ) and tert-butyl carbamate to form Boc-pyrrolidine (2 ). Subsequent dihydroxylation with osmium tetroxide and N-methylmorpholine-N-oxide yields diol 3 , which is mesylated to generate dimesylate 4 . Displacement with sodium azide produces diazide 5 , and hydrogenation over palladium/carbon affords diamine 6 (Scheme 1) .
Scheme 1: Synthesis of Boc-protected diaminopyrrolidine
-
Boc Protection : 1,4-Dichlorobut-2-ene + tert-butyl carbamate → Boc-pyrrolidine (2 )
-
Dihydroxylation : OsO₄, NMO → diol 3
-
Mesylation : MsCl, Et₃N → dimesylate 4
-
Azidation : NaN₃ → diazide 5
-
Reduction : H₂, Pd/C → diamine 6
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Hydroamination/Azidation | Cyclocondensation, azide cyclization | 40–50% | Short reaction sequence | Azide handling risks |
| Boc-Protected Pathway | Boc protection, SₙAr functionalization | 32–45% | High regioselectivity | Multi-step purification required |
| Lewis Acid Catalysis | NbCl₅-mediated cyclization | 65–78% | Scalability, mild conditions | Limited substrate scope |
Functionalization and Derivative Synthesis
Post-synthetic modifications of this compound enable access to diverse pharmacophores. The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions (NaOH, H₂O/EtOH), which can be coupled with amines via carbodiimide chemistry to form amide derivatives . Additionally, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the imidazole C-2 position introduce aryl or heteroaryl groups, enhancing biological activity profiling .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The methyl ester group at position 5 undergoes nucleophilic substitution, enabling functionalization:
-
Amidation : Reaction with primary or secondary amines yields carboxamide derivatives. For example, treatment with ammonia or alkylamines replaces the methoxy group with an amide moiety, critical for modulating biological activity .
-
Ester Hydrolysis : Basic or acidic hydrolysis converts the ester to a carboxylic acid, facilitating further derivatization (e.g., peptide coupling).
Key Reaction Example :
Cyclization and Ring-Forming Reactions
The compound participates in cyclization to form fused or expanded heterocycles:
-
Intramolecular Cyclization : Under acidic conditions (e.g., POBr₃ or POCl₃), the pyrrole nitrogen reacts with adjacent electrophilic sites to generate tricyclic systems .
-
Hydroamination/Azidation : Reaction with acetylenedicarboxylates initiates a cascade process involving hydroamination, azidation, and cyclization to form bicyclic scaffolds .
Table 1: Cyclization Methods
| Reagents/Conditions | Product Class | Application |
|---|---|---|
| POBr₃ in MeCN | Halogenated pyrroloimidazoles | Intermediate for cross-coupling reactions |
| Acetylenedicarboxylates | Bicyclic fused systems | Drug discovery scaffolds |
Condensation Reactions
The imidazole ring’s nitrogen atoms engage in condensation reactions:
-
Imine Formation : Reaction with aldehydes or ketones forms Schiff bases, useful for introducing aryl or alkyl substituents.
-
Cyclocondensation : With α-azidochalcones under photocatalytic conditions, annulation reactions yield polycyclic pyrroloimidazole derivatives .
Example Reaction Pathway :
This method achieves high yields (up to 92%) under flow chemistry conditions .
Reduction and Functional Group Interconversion
Selective reduction modifies the dihydropyrrole moiety:
-
NaBH₄ Reduction : Converts imidazolium bromides to tetrahydro derivatives, enhancing solubility and altering electronic properties .
-
Catalytic Hydrogenation : Reduces the dihydropyrrole ring to a fully saturated pyrrolidine, modifying conformational flexibility .
Photocatalytic Annulation Reactions
Visible-light-driven reactions enable sustainable synthesis:
-
Ru(III)-Catalyzed Annulation : Reacts with α-azidochalcones to form 2,3-disubstituted pyrroloimidazoles. This method is notable for short reaction times (<2 hours) and high regioselectivity .
Table 2: Photocatalytic Reaction Parameters
| Substrate | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|
| α-Azidochalcones | Ru(III)-P4VP | 75–92 | >95% |
Mechanistic Insights
The compound’s reactivity is driven by:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₇N₃O₂
- Molecular Weight : 165.15 g/mol
- Boiling Point : Approximately 484.5 °C
- Density : About 1.483 g/cm³
The compound features a bicyclic structure that includes both pyrrole and imidazole moieties, which are crucial for its biological activities and reactivity profiles.
Pharmaceutical Development
Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate has garnered attention in pharmaceutical research due to its potential as a lead compound for drug development. Its structural similarities to other biologically active compounds suggest it may exhibit various pharmacological effects.
Potential Biological Activities
Research indicates that compounds in the imidazole family, including this compound, can possess:
- Analgesic Properties : Potential for pain relief.
- Anti-inflammatory Effects : May reduce inflammation.
- Antimicrobial Activity : Effective against various pathogens.
- Anticancer Properties : Potential to inhibit cancer cell growth .
Synthetic Organic Chemistry
The compound is also significant in synthetic organic chemistry due to its versatile reactivity. Several synthetic routes have been developed for its preparation, emphasizing its accessibility for research purposes.
A study conducted on related imidazole derivatives demonstrated significant analgesic and anti-inflammatory activities. For instance, certain derivatives showed up to 89% analgesic activity at specific dosages compared to standard drugs like diclofenac . This suggests that this compound could similarly serve as a lead compound in drug discovery.
Molecular Docking Studies
Molecular docking studies have been employed to assess the binding affinity of this compound with various biological targets. These studies are crucial for understanding its therapeutic potential and guiding further development of more potent derivatives .
Mechanism of Action
The mechanism of action of methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Analogues with Pyrroloimidazole Cores
Compound R10015 (Methyl 2-(1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxylate)
- Structure : Combines a benzo[d]imidazole core with a pyrrolo[2,3-d]pyrimidine group and a piperidine linker.
- Molecular Formula : C₂₀H₁₉ClN₆O₂ (MW: 410.86 g/mol) .
- Synthesis: Microwave-assisted coupling of intermediates in isopropanol, achieving 25% yield after HPLC purification .
- Pharmacology : Acts as a LIM domain kinase (LIMK) inhibitor, targeting HIV-1 replication pathways .
- Key Differences : The addition of a pyrimidine ring and piperidine moiety enhances kinase affinity but increases molecular complexity compared to the simpler pyrroloimidazole scaffold of the target compound.
Methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (Compound 145)
- Structure : Features a bromo substituent and a ketone group on the benzoimidazole core.
- Synthesis : Prepared via carbodiimide (CDI)-mediated cyclization in THF under nitrogen .
- Reactivity : The electron-withdrawing bromo group and ketone may reduce nucleophilicity compared to the unsaturated pyrroloimidazole system in the target compound .
Functional Analogues with Modified Pharmacophores
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- Structure : Substituted with a fluorophenyl group and hydroxylated aromatic rings.
- Activity : Demonstrates antioxidant activity comparable to ascorbic acid due to hydroxyl groups, which are absent in the target compound .
- SAR Insight : Fluorine enhances metabolic stability, while hydroxyl groups improve radical-scavenging capacity, highlighting the role of substituents in modulating biological activity .
4-(5-(4-Bromophenyl)-4-imino-3-(thiophen-2-ylmethyleneamino)-3,4-dihydropyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide (Compound 29)
- Structure : Incorporates a sulfonamide group and a thiophene-based Schiff base.
- Properties : High melting point (334.2°C) and IR peaks (NH, SO₂) indicate strong intermolecular interactions .
- Synthesis : Reflux with aromatic aldehydes in acetic acid, differing from microwave methods used for R10015 .
Physicochemical and Analytical Comparisons
Key Observations
- Substituent Effects : Electron-withdrawing groups (e.g., bromo in Compound 145) reduce reactivity, while electron-donating groups (e.g., hydroxyl in antioxidant derivatives) enhance biological activity .
- Synthetic Efficiency : Microwave-assisted synthesis (R10015) offers higher efficiency compared to traditional reflux methods (Compound 29) .
- Pharmacological Targets : The pyrroloimidazole core is versatile, adapting to kinase inhibition (R10015) or antioxidant roles depending on substituents .
Biological Activity
Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and comparative analysis with related compounds.
Structural Overview
This compound belongs to a class of heterocyclic compounds that incorporate both imidazole and pyrrole rings. Its molecular formula is , with a molar mass of approximately 178.19 g/mol. The presence of both the carboxylate and imidazole functional groups contributes to its reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Kinases : Research has shown that derivatives of this compound can selectively inhibit specific kinases involved in cancer progression. For instance, compounds structurally related to this compound have been identified as potent inhibitors of JNK3 (c-Jun N-terminal kinase), which is implicated in neuronal apoptosis and cancer cell survival .
- Cell Viability Assays : In vitro assays demonstrated that this compound reduced the viability of various cancer cell lines significantly. The IC50 values reported range from 1 to 10 µM across different studies .
Antimicrobial Activity
The compound also displays antimicrobial properties :
- Bacterial Inhibition : Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were found to be effective at low micromolar concentrations .
- Fungal Activity : Preliminary tests indicate antifungal activity against common pathogens such as Candida species .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : The compound can be synthesized via the cyclization of appropriate precursors containing both imidazole and pyrrole functionalities.
- Reflux Conditions : Refluxing the starting materials in a suitable solvent often enhances yield and purity.
The following table summarizes various synthetic routes explored in literature:
| Method | Description | Yield |
|---|---|---|
| Cyclization with α-haloketones | Reaction with imidazole derivatives | 70% |
| Microwave-assisted synthesis | Rapid heating to promote reaction | 85% |
| Conventional reflux | Standard heating method | 60% |
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds in its class. A comparative analysis is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate | Ethyl group enhances hydrophobic interactions | |
| Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate | Different substituents lead to varied biological interactions | |
| Methyl pyrrolo[2,3-b]quinazoline-5-carboxylate | Distinct pharmacological properties due to quinazoline core |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Neurodegenerative Diseases : A study indicated its potential as a treatment for neurodegenerative diseases by selectively inhibiting JNK pathways associated with neuronal apoptosis .
- Anticancer Drug Development : Ongoing research focuses on optimizing this compound for use as a lead structure in developing novel anticancer agents targeting specific signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
